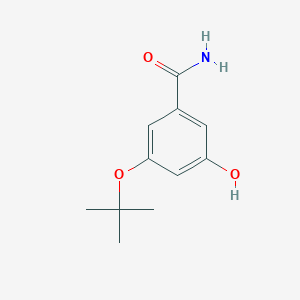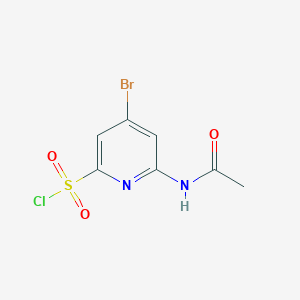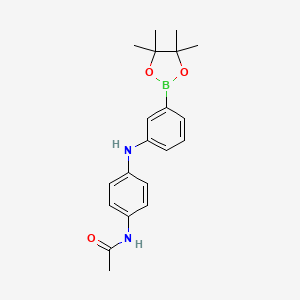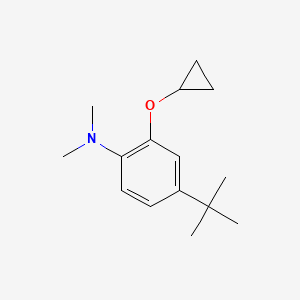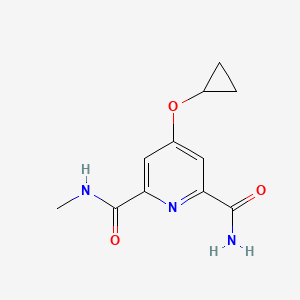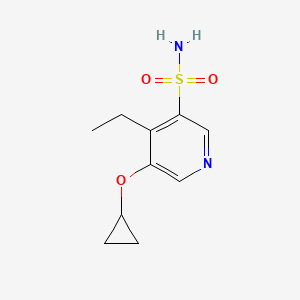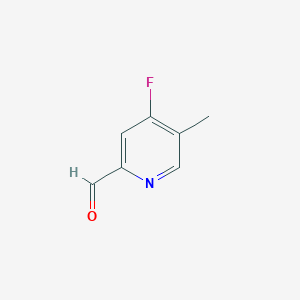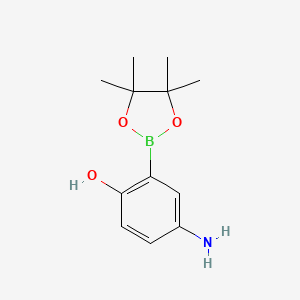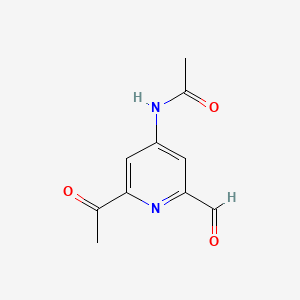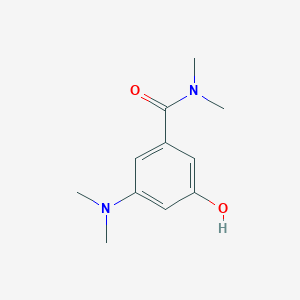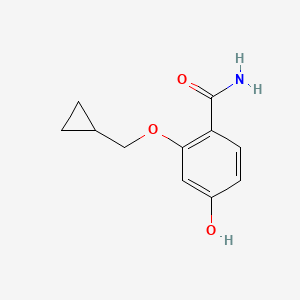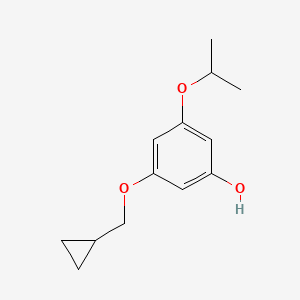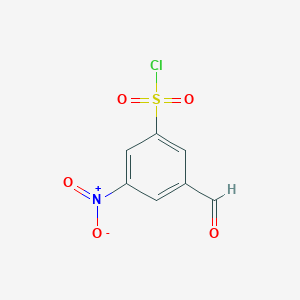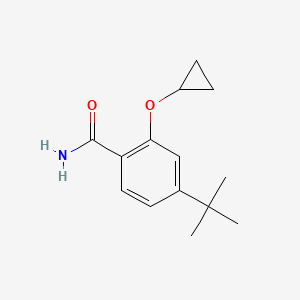
5-(Cyclopropylmethyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopropylmethyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with a cyclopropylmethyl group and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-hydroxybenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved by reacting cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the Benzene Ring: The cyclopropylmethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution, using reagents such as hydroxylamine.
Formation of the Benzamide: Finally, the benzamide group is formed by reacting the intermediate with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclopropylmethyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
5-(Cyclopropylmethyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Cyclopropylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropylmethyl group may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Cyclopropylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
5-(Cyclopropylmethyl)-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
5-(Cyclopropylmethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
5-(Cyclopropylmethyl)-2-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropylmethyl group and the hydroxyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5-(cyclopropylmethyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO2/c12-11(14)9-6-8(3-4-10(9)13)5-7-1-2-7/h3-4,6-7,13H,1-2,5H2,(H2,12,14) |
Clé InChI |
BAMXBWQLKZOQGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=CC(=C(C=C2)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


